BenchChemオンラインストアへようこそ!

5,7-Dibromo-1H-benzo[d][1,2,3]triazole

Kinase inhibition CK2α IC50

5,7-Dibromo-1H-benzo[d][1,2,3]triazole (also referenced as 4,6-dibromobenzotriazole due to symmetry) is a synthetic di-brominated derivative of the benzotriazole scaffold. It belongs to a systematically characterized family of halogenated benzotriazoles that act as ATP-competitive inhibitors of human protein kinase CK2α, a constitutively active serine/threonine kinase implicated in cancer.

Molecular Formula C6H3Br2N3
Molecular Weight 276.92 g/mol
Cat. No. B11769294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-1H-benzo[d][1,2,3]triazole
Molecular FormulaC6H3Br2N3
Molecular Weight276.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NNN=C21)Br)Br
InChIInChI=1S/C6H3Br2N3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11)
InChIKeyORSPDIRKYTUZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-1H-benzo[d][1,2,3]triazole: A Defined Halogenated Benzotriazole for Kinase Inhibitor Profiling and QSAR Studies


5,7-Dibromo-1H-benzo[d][1,2,3]triazole (also referenced as 4,6-dibromobenzotriazole due to symmetry) is a synthetic di-brominated derivative of the benzotriazole scaffold. It belongs to a systematically characterized family of halogenated benzotriazoles that act as ATP-competitive inhibitors of human protein kinase CK2α, a constitutively active serine/threonine kinase implicated in cancer [1][2]. The compound has a molecular formula C₆H₃Br₂N₃, a molecular weight of 276.92 g·mol⁻¹, and its physicochemical properties—including pKₐ, aqueous solubility, and computed solvation free energies—have been experimentally determined alongside all isomeric mono-, di-, and tri-brominated analogues, enabling direct, quantitative cross-compound comparisons [1].

Why 5,7-Dibromo-1H-benzo[d][1,2,3]triazole Cannot Be Replaced by Another Dibromobenzotriazole Isomer


Halogenated benzotriazoles are not interchangeable: the number and positional pattern of bromine substituents on the benzene ring generate pronounced differences in inhibitory potency, aqueous solubility, and triazole proton dissociation (pKₐ). Among the four possible dibromo isomers, the 5,7-substitution pattern (equivalent to 4,6-) yields an IC₅₀ for CK2α that differs by more than an order of magnitude from the most potent (5,6-) and the least potent (4,7-) isomers, while its pKₐ and solubility differ substantially from the 4,5-isomer despite similar IC₅₀ values [1][2]. These variations are driven by a subtle balance of hydrophobic and electrostatic contributions that is specific to each substitution pattern; consequently, a procurement decision based solely on “a dibromobenzotriazole” risks selecting a compound with entirely different biochemical and biophysical behavior [1].

5,7-Dibromo-1H-benzo[d][1,2,3]triazole: Head-to-Head Quantitative Differentiation Against Dibromo and Tribromo Analogues


CK2α Inhibitory Potency: 7-Fold More Potent Than 4,7-Dibromo, 18-Fold Less Potent Than 5,6-Dibromo Isomer

5,7-Dibromo-1H-benzo[d][1,2,3]triazole inhibits human CK2α with an IC₅₀ of 10.0 ± 2.2 µM. This represents a ~7.2‑fold improvement over the 4,7‑dibromo isomer (IC₅₀ = 72 ± 11 µM) and a ~18‑fold lower potency relative to the 5,6‑dibromo isomer (IC₅₀ = 0.56 ± 0.02 µM) [1]. The 5,7-isomer is nearly equipotent with the 4,5‑dibromo isomer (IC₅₀ = 10.6 ± 0.9 µM), yet their physicochemical profiles diverge markedly (see Evidence Item 2) [1].

Kinase inhibition CK2α IC50 Structure-activity relationship

Triazole pKₐ: 5,7-Isomer Is 0.55 Units More Acidic Than 5,6-Isomer, Modulating Ionization State at Physiological pH

The triazole NH proton of 5,7-dibromobenzotriazole has a measured pKₐ of 6.38, compared to 6.93 for the 5,6‑isomer, 6.49 for the 4,5‑isomer, and 5.84 for the 4,7‑isomer [1]. At pH 7.4, the 5,7‑isomer is approximately 91% deprotonated (anionic), whereas the 5,6‑isomer is only ~75% deprotonated. This difference alters the electrostatic component of binding, as the neutral form is preferentially bound by CK2α [1][2].

Physicochemical properties pKa Benzotriazole Ligand ionization

Aqueous Solubility: 5,7-Isomer Is 8.5‑Fold Less Soluble Than 4,7-Isomer, Impacting Assay Preparation and Formulation

The aqueous solubility (Cw) of 5,7-dibromobenzotriazole is 2.34 × 10⁻⁴ M, which is 8.5‑fold lower than the 4,7‑isomer (1.98 × 10⁻³ M) and 2.1‑fold lower than the 4,5‑isomer (4.99 × 10⁻⁴ M), but virtually identical to the 5,6‑isomer (2.31 × 10⁻⁴ M) [1]. The overall trend—decreasing solubility with increasing number of bromines, significantly modulated by substitution pattern—is driven by the balance of hydrophobic and polar hydration free energies [1].

Solubility Aqueous medium Formulation Biophysical property

Crystallographic Binding Mode: Canonical Pose Precludes Hinge-Region Halogen Bonding, Distinct from 4,7-Substituted and Higher Halogenated Analogues

The crystal structure of human CK2α in complex with 5,7‑dibromobenzotriazole (PDB 6TLS) at 1.46 Å resolution reveals that the ligand adopts a canonical ATP‑competitive binding pose with the triazole ring positioned near Lys68, which precludes halogen bonding with the hinge region [1][2]. In contrast, more highly substituted benzotriazoles (e.g., TBBt and 4,5,7‑tri‑bromo) populate additional non‑canonical poses that enable halogen bonds with backbone carbonyls in the hinge, contributing to enhanced affinity [1]. 4,7‑disubstituted compounds are the only dibromo isomers that deviate from this canonical pose [1].

X-ray crystallography Binding mode Halogen bonding Structural biology

Thermodynamic Binding Signature: Predominantly Entropy-Driven Hydrophobic Interaction, with Only Weak Halogen Bonding Contribution

Isothermal titration calorimetry (ITC) and differential scanning fluorimetry (DSF) data for the bromobenzotriazole series show that affinity increases with the degree of bromo substitution, with greater contributions from 5‑ and 6‑substituents than from 4‑ and 7‑substituents [1]. The isobaric heat capacity change (ΔCp) upon binding decreases with increasing substitution, consistent with a dominantly hydrophobic driving force [1]. The 5,7‑isomer, lacking bromines at both C5 and C6 simultaneously, shows a weaker hydrophobic contribution and lower affinity than the 5,6‑isomer, as reflected in its higher (less favorable) ΔG_bind [1][2].

Isothermal titration calorimetry Binding thermodynamics Hydrophobic effect Drug design

QSAR Predictive Value: pKₐ and Solvation Free Energy Together Explain 94% of Inhibitory Activity Variance Across the Series

A quantitative structure-activity relationship (QSAR) model built from all bromobenzotriazole isomers demonstrated that the sum of quantum-mechanically derived free energies of proton dissociation (ΔG_diss) and solvation of the anionic form (ΔG_solv(anion)) predicts inhibitory activity with R² = 0.94 [1]. The 5,7‑isomer conforms well to this model, with its intermediate pKₐ and solubility placing it in a distinct region of the activity landscape compared to both the more potent 5,6‑isomer and the weaker 4,7‑isomer [1]. Small but significant deviations from the model are observed for 5,6‑Br₂Bt, 4,5,6‑Br₃Bt, and TBBt, indicating that additional interactions (halogen bonding) contribute for those derivatives [1].

QSAR Computational chemistry Free energy Predictive modeling

Procurement-Relevant Application Scenarios for 5,7-Dibromo-1H-benzo[d][1,2,3]triazole


Chemical Probe for CK2α Dose-Response Studies Requiring Intermediate Potency

With an IC₅₀ of ~10 µM against human CK2α [1], 5,7-dibromobenzotriazole provides a mid‑range inhibitory window that is well‑suited for dose‑response experiments where the sub‑micromolar potency of 5,6‑Br₂Bt (IC₅₀ = 0.56 µM) or TBBt (IC₅₀ = 0.27 µM) might fully saturate inhibition at low concentrations, or where the weak activity of 4,7‑Br₂Bt (IC₅₀ = 72 µM) would require impractically high compound concentrations approaching the solubility limit [1].

Calibration Standard for QSAR and Computational Free-Energy Models of Halogenated Ligands

Because the 5,7‑isomer's inhibitory activity is accurately predicted (deviation < 0.5 kcal·mol⁻¹) by a simple two‑parameter model combining proton dissociation and solvation free energies (R² = 0.94) [1], it serves as an ideal calibration compound for benchmarking computational docking, MD simulation, and QSAR workflows that aim to discriminate between hydrophobic‑driven and halogen‑bond‑driven binding.

Co-Crystallization Reference for Canonical ATP-Competitive Binding Mode Analysis

The high‑resolution (1.46 Å) co‑crystal structure of CK2α with 5,7‑dibromobenzotriazole (PDB 6TLS) [1][2] provides a defined reference for the canonical binding pose adopted by most dibromo isomers, enabling comparative structural studies against 4,7‑substituted or polyhalogenated analogues that deviate into non‑canonical orientations involving halogen bonds [1].

Fragment-Based Drug Design Starting Point for Hydrophobic Core Optimization

The predominantly entropy‑driven hydrophobic binding of the 5,7‑isomer, characterized by a moderate ΔG_bind and minimal halogen‑bonding contribution [1][2], makes it a suitable fragment‑sized scaffold for medicinal chemistry campaigns that seek to build selectivity through peripheral substitution without entangling initial SAR with halogen‑bonding effects.

Quote Request

Request a Quote for 5,7-Dibromo-1H-benzo[d][1,2,3]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.